2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (–CH=N), which is formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of 2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azomethine group to an amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively
Scientific Research Applications
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a potential candidate for the development of new antimicrobial agents and antioxidants
Medicine: Due to its structural similarity to biologically active molecules, it is investigated for its potential therapeutic applications, including anticancer and antiviral activities
Industry: The compound is used in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable complexes with metals
Mechanism of Action
The mechanism of action of 2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets. The azomethine group (–CH=N) is known to interact with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenolic hydroxyl group and the mercapto group contribute to its antioxidant activity by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can be compared with other Schiff bases and triazole derivatives:
2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol: Similar in structure but with a methylthio group instead of a mercapto group, leading to different chemical reactivity and biological activity.
2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol:
2-ethoxy-6-((E)-{[3-(fluoro-4-methylphenyl)imino}methyl)phenol: The presence of a fluoro group affects its reactivity and interaction with biological targets.
These comparisons highlight the unique features of this compound, particularly its mercapto group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O3S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-2-24-15-10-6-7-13(17(15)23)11-19-22-16(20-21-18(22)26)12-25-14-8-4-3-5-9-14/h3-11,23H,2,12H2,1H3,(H,21,26)/b19-11+ |
InChI Key |
JVSGAGZJGIURBX-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Origin of Product |
United States |
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